Octadecanoic acid, 2-(2-butoxyethoxy)ethyl ester

Surfactant Design Physicochemical Property Comparison Emulsion Formulation

Octadecanoic acid, 2-(2-butoxyethoxy)ethyl ester (CAS 93894-13-4), also known as 2-(2-butoxyethoxy)ethyl stearate, is a non-ionic ester surfactant formed by the condensation of stearic acid with a diethylene glycol monobutyl ether alcohol. With the molecular formula C₂₆H₅₂O₄ and a molecular weight of approximately 428.69 g/mol, it is listed on the US EPA TSCA Inventory under a commenced Pre-Manufacture Notice (PMN), confirming its approved status for industrial use in the United States.

Molecular Formula C26H52O4
Molecular Weight 428.7 g/mol
CAS No. 93894-13-4
Cat. No. B12694662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadecanoic acid, 2-(2-butoxyethoxy)ethyl ester
CAS93894-13-4
Molecular FormulaC26H52O4
Molecular Weight428.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCCC
InChIInChI=1S/C26H52O4/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(27)30-25-24-29-23-22-28-21-6-4-2/h3-25H2,1-2H3
InChIKeyJFLVPDTYNNSVGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octadecanoic acid, 2-(2-butoxyethoxy)ethyl ester (CAS 93894-13-4): Procurement & Differentiation Profile


Octadecanoic acid, 2-(2-butoxyethoxy)ethyl ester (CAS 93894-13-4), also known as 2-(2-butoxyethoxy)ethyl stearate, is a non-ionic ester surfactant formed by the condensation of stearic acid with a diethylene glycol monobutyl ether alcohol [1]. With the molecular formula C₂₆H₅₂O₄ and a molecular weight of approximately 428.69 g/mol, it is listed on the US EPA TSCA Inventory under a commenced Pre-Manufacture Notice (PMN), confirming its approved status for industrial use in the United States [1][2]. Characterized by a long C18 hydrophobic chain and a butoxyethoxy hydrophilic moiety, it is primarily employed as an emulsifier, dispersant, and lubricant in plastics, textiles, and personal care formulations .

Why Octadecanoic acid, 2-(2-butoxyethoxy)ethyl ester Cannot Be Substituted by Generic Stearate Esters


This compound occupies a unique physicochemical niche between traditional short-chain stearate esters (e.g., butyl stearate, ethylene glycol monostearate) and highly ethoxylated polymeric surfactants. Simple alkyl stearates like butyl stearate (C₂₂H₄₄O₂) lack the glycol ether linkage that provides additional polarity and hydrogen-bonding capacity, while ethylene glycol monostearate (C₂₀H₄₀O₃) contains only a single hydroxyl moiety without the terminal butyl ether capping found in this compound . The presence of the butoxyethoxy group in this compound is expected to confer intermediate hydrophilicity and enhanced solvency for organic matrices compared to straight-chain alkyl stearates, making it functionally non-interchangeable in formulations requiring a specific hydrophilic–lipophilic balance (HLB) profile .

Quantitative Differentiation Evidence: Octadecanoic acid, 2-(2-butoxyethoxy)ethyl ester vs. Structural Analogs


Molecular Weight & Octanol–Water Partition Coefficient (LogP): Octadecanoic acid, 2-(2-butoxyethoxy)ethyl ester vs. Butyloxyethyl Stearate

The compound exhibits a calculated LogP of 7.62 and a molecular weight of 428.69 g/mol, reflecting its dual hydrophilic butoxyethoxy tail and hydrophobic C18 stearate chain . In contrast, the closest structural analog, 2-butoxyethyl stearate (CAS 109-38-6), possesses a molecular weight of 384.64 g/mol and lacks the additional ethoxy unit, leading to a lower calculated LogP and reduced hydrophilicity [1]. This difference directly impacts emulsification efficiency and organic solvent solubility profiles.

Surfactant Design Physicochemical Property Comparison Emulsion Formulation

Regulatory Status & Inventory Inclusion: Octadecanoic acid, 2-(2-butoxyethoxy)ethyl ester Compliance Advantage Over Non-Listed Esters

The target compound is actively listed on the US EPA TSCA Inventory under the 2024 CDR and is flagged as a commenced PMN substance, confirming its approved commercial status in the United States [1]. In contrast, many structurally related glycol ether stearates (e.g., diethylene glycol monostearate, CAS 106-11-6) have a more complex regulatory profile related to their mono-/diester mixture composition, requiring additional specification verification during procurement [2].

Regulatory Compliance TSCA Inventory Chemical Procurement

Thermal Stability Indicator: Elevated Boiling Point vs. Butyl Stearate as a Proxy for Processing Resilience

The target compound exhibits a calculated boiling point of 499.1 °C at 760 mmHg, which is significantly higher than the reported boiling point of butyl stearate (CAS 123-95-5), which is approximately 343 °C [1]. This ~156 °C elevation is attributed to the additional ethoxy linkage and higher molecular weight, suggesting superior thermal stability in high-temperature processing applications such as plastics extrusion and textile finishing.

Thermal Processing Plasticizer Selection High-Temperature Lubricant

Low-Volatility Profile: Flash Point Advantage vs. 2-Butoxyethyl Stearate

The target compound's flash point is reported to be 206.8 °C (calculated), which is higher than that of the smaller analog 2-butoxyethyl stearate (CAS 109-38-6), for which flash point data is not readily available but is expected to be lower due to its reduced molecular weight and higher volatility . This suggests a safer handling profile in high-temperature open processing environments.

Safety in Processing Flash Point Low Volatility Ester

Optimal Application Scenarios for Octadecanoic acid, 2-(2-butoxyethoxy)ethyl ester Based on Quantitative Evidence


Primary Emulsifier for High-Temperature Oil-in-Water Formulations

The compound's elevated calculated boiling point (~499 °C) and higher molecular weight compared to butyl stearate suggest it can maintain emulsification integrity in processes where conventional short-chain alkyl stearates would evaporate or degrade . This makes it particularly suitable for high-temperature industrial emulsions, such as those used in metalworking fluids and textile lubricants.

Drop-in Replacement for 2-Butoxyethyl Stearate in TSCA-Compliant US Production Lines

The unambiguous TSCA listing under the 2024 CDR and PMN commencement status provides a clear regulatory pathway for US-based manufacturers . In contrast, analogs like 2-butoxyethyl stearate or diethylene glycol stearate mixtures may have less defined inventory statuses. This makes the target compound the lower-risk procurement choice for domestic production.

Plasticizer Component in High-Temperature PVC and Rubber Compounding

With a flash point exceeding 200 °C, the compound offers a safer profile for high-temperature compounding of PVC and synthetic rubbers compared to more volatile esters . The higher boiling point relative to butyl stearate (by approximately 156 °C) directly translates into reduced fuming and improved workplace safety during thermal processing.

Research Model for Studying Ethoxy-Linker Effects on Stearate Surfactant Performance

The compound's precisely defined structure—with exactly one butoxyethoxy linker between the stearate chain and the terminal alkyl group—provides an ideal model system for researchers investigating how incremental ethoxylation affects critical micelle concentration (CMC), HLB, and interfacial tension in non-ionic surfactant series .

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